3,6-Dihydro-2H-pyridine-1-sulfonyl chloride
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Overview
Description
3,6-Dihydro-2H-pyridine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2H-pyridine-1-sulfonyl chloride typically involves the reaction of pyridine with chlorosulfonic acid. The process can be summarized as follows:
Reaction with Chlorosulfonic Acid: Pyridine is reacted with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Purification: The resulting product is then purified through distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where pyridine and chlorosulfonic acid are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion, and the product is purified using industrial-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-pyridine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation or hydrolysis reactions.
Scientific Research Applications
3,6-Dihydro-2H-pyridine-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those with sulfonamide groups.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dihydro-2H-pyridine-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Another sulfonyl chloride derivative of pyridine, used in similar applications.
Pyridine-2-sulfonyl chloride: Differing in the position of the sulfonyl chloride group, it has distinct reactivity and applications.
Pyridine-4-sulfonyl chloride: Similar to 3,6-Dihydro-2H-pyridine-1-sulfonyl chloride but with the sulfonyl chloride group at the 4-position.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chloride derivatives of pyridine. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3,6-dihydro-2H-pyridine-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-2H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVIZOVTYCJNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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